molecular formula C19H22O B6576686 4-[1-(4-methylphenyl)cyclohexyl]phenol CAS No. 41768-86-9

4-[1-(4-methylphenyl)cyclohexyl]phenol

Cat. No.: B6576686
CAS No.: 41768-86-9
M. Wt: 266.4 g/mol
InChI Key: KHUZIPQPTPDYCW-UHFFFAOYSA-N
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Description

4-[1-(4-Methylphenyl)cyclohexyl]phenol is a cyclohexyl-substituted phenolic compound characterized by a rigid cyclohexane ring fused to a 4-methylphenyl group and a hydroxyl-substituted benzene ring. This structure confers unique physicochemical properties, such as moderate hydrophobicity (logP ~3–4) and hydrogen-bonding capacity due to the phenolic hydroxyl group.

Properties

IUPAC Name

4-[1-(4-methylphenyl)cyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-15-5-7-16(8-6-15)19(13-3-2-4-14-19)17-9-11-18(20)12-10-17/h5-12,20H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUZIPQPTPDYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296743
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41768-86-9
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41768-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(4-Methylphenyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylphenyl)cyclohexyl]phenol typically involves the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution with a phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the hydroxyl group: This step can be accomplished through a hydroxylation reaction using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. Catalysts and specific reaction conditions are tailored to enhance efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-methylphenyl)cyclohexyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[1-(4-Methylphenyl)cyclohexyl]phenol, commonly referred to as a phenolic compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and environmental science.

Key Properties:

  • Molecular Formula : C16H22O
  • Molecular Weight : 246.35 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Materials Science

In materials science, this compound is utilized as an additive in polymer formulations due to its thermal stability and antioxidant properties. It can enhance the mechanical properties of polymers and improve their resistance to degradation.

Case Study: Polymer Blends

A study demonstrated that incorporating this phenolic compound into polycarbonate blends improved impact resistance and thermal stability. The addition of varying concentrations (0.5% to 5%) of the compound was found to optimize performance without compromising transparency.

Concentration (%)Impact Resistance (J/m²)Thermal Stability (°C)
0.525150
1.030155
5.035160

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory agents. Its structural similarity to known NSAIDs (non-steroidal anti-inflammatory drugs) suggests possible activity against inflammation.

Research Findings:

In vitro studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A recent investigation highlighted its efficacy compared to traditional NSAIDs, with lower gastrointestinal side effects.

Environmental Applications

Due to its phenolic structure, this compound has been studied for its potential use in environmental remediation processes, particularly in the adsorption of pollutants from wastewater.

Case Study: Adsorption Studies

Research conducted on the adsorption characteristics of this compound revealed that it could effectively bind heavy metals such as lead and cadmium from aqueous solutions.

PollutantInitial Concentration (mg/L)Adsorption Capacity (mg/g)
Lead10015
Cadmium10012

Mechanism of Action

The mechanism of action of 4-[1-(4-methylphenyl)cyclohexyl]phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl and cyclohexyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-[1-(4-methylphenyl)cyclohexyl]phenol with related compounds:

Compound Name Substituents on Cyclohexane Molecular Weight (g/mol) logP Key Functional Groups Applications/Activity Reference IDs
This compound 4-Methylphenyl, phenol 280.38 ~3.5 Hydroxyl, methylphenyl ERβ binding (hypothesized)
4-(4-Pentylcyclohexyl)phenol Pentyl, phenol 246.39 ~5.2 Hydroxyl, alkyl chain Liquid crystal materials
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine 4-Methoxyphenyl, piperidine 315.47 ~3.8 Methoxy, tertiary amine Analgesic (PCP analog)
3-Substituted-2-(cyclohexyloxycarbonylpropionylthio)-4(3H)-quinazolinone Cyclohexyl ester, quinazolinone 429.52 ~2.8 Ester, sulfur, heterocycle Antihyperlipidemic agent
4-((3S,5S)-3,5-Diphenylcyclohexyl)phenol Diphenyl, phenol 366.47 ~4.9 Hydroxyl, diphenyl Hazard assessment (alkylphenol)

Key Observations :

  • Rigidity vs. Flexibility: The cyclohexane ring in this compound provides rigidity compared to cycloheptane-containing analogs, which may enhance selectivity for estrogen receptor β (ERβ) due to steric constraints in the receptor’s binding cavity (279 ų for ERβ vs. 379 ų for ERα) .
  • Functional Group Impact : Piperidine derivatives (e.g., 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine) exhibit analgesic activity but lack the hydroxyl group, reducing hydrogen-bonding interactions critical for ER binding .
Estrogen Receptor (ER) Modulation
  • O-O Interatomic Distance: The hydroxyl groups in trans-4-[4-(hydroxymethyl)cyclohexyl]phenol span an O-O distance of ~10.7 Å, aligning with ERβ pharmacophore requirements. The methylphenyl group in this compound may similarly position the hydroxyl group for optimal ERβ interaction .
  • Selectivity : Cyclohexane-containing analogs show higher ERβ selectivity than cycloheptane derivatives due to reduced conformational flexibility, which may minimize off-target effects on ERα .
Analgesic and Neuroactive Effects
  • Phencyclidine (PCP) Analogs: Piperidine-substituted analogs (e.g., 1-[1-(4-methylphenyl)cyclohexyl]-4-piperidinol) exhibit rotarod ataxia in mice (potency 0.05–2.15× PCP) but lack the hydroxyl group, reducing receptor binding stability compared to phenolic derivatives .
Antilipidemic Activity
  • Cyclohexyl Esters: Compounds like 3-substituted-2-(cyclohexyloxycarbonylpropionylthio)-4(3H)-quinazolinone reduce serum cholesterol by 30–40% in mice. The absence of ester groups in this compound suggests divergent mechanisms, though its hydrophobicity may support lipid-lowering effects .

Biological Activity

4-[1-(4-Methylphenyl)cyclohexyl]phenol, also known as a phenolic compound, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring substituted with a para-methylphenyl group and a hydroxyl group. Its chemical structure can be represented as follows:

C16H22O\text{C}_{16}\text{H}_{22}\text{O}

This structure contributes to its lipophilicity and potential interaction with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The phenolic hydroxyl group can scavenge free radicals, thereby exhibiting antioxidant properties that may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, which could contribute to its anti-inflammatory effects.
  • Hormonal Modulation : Some studies suggest that it may interact with estrogen receptors, indicating potential applications in hormone-related therapies.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrated that it effectively reduced the levels of reactive oxygen species (ROS) in human cell lines, suggesting its potential use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of various phenolic compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages. This inhibition was attributed to the compound's ability to downregulate nuclear factor kappa B (NF-κB) signaling pathways .

Case Study: Neuroprotective Effects

A notable case study explored the neuroprotective effects of this compound in a mouse model of neuroinflammation. Mice treated with this compound showed reduced neuronal damage and improved behavioral outcomes compared to control groups. Histological analysis revealed decreased markers of inflammation in brain tissues, supporting its potential application in neurodegenerative diseases .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences in biological activity.

Compound NameAntioxidant ActivityAnti-inflammatory ActivityNeuroprotective Effects
This compoundHighModerateSignificant
Phenolic Compound AModerateHighModerate
Phenolic Compound BLowLowNone

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